MOF-808(Zr)
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Overview
Description
MOF-808(Zr) is a zirconium-based metal-organic framework (MOF) known for its high stability, large specific surface area, and versatile applications. It is composed of zirconium clusters connected by organic linkers, forming a porous structure that can be used for various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: MOF-808(Zr) is typically synthesized using a solvothermal method. This involves dissolving zirconium chloride and 1,3,5-benzenetricarboxylic acid (BTC) in a solvent such as dimethylformamide (DMF) or acetic acid. The mixture is then heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours to form the MOF .
Industrial Production Methods: While specific industrial production methods for MOF-808(Zr) are not widely documented, the general approach involves scaling up the solvothermal synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent composition to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: MOF-808(Zr) can undergo various chemical reactions, including:
Oxidation: It can act as a catalyst for oxidation reactions, such as the oxidation of sulfur-containing compounds.
Reduction: It can facilitate reduction reactions, such as the reduction of carbon dioxide to formic acid.
Substitution: It can participate in ligand exchange reactions, where the organic linkers are replaced with other functional groups.
Common Reagents and Conditions:
Substitution: Ligand exchange reactions can be performed using various organic acids or amines, usually in the presence of a solvent like DMF.
Major Products:
Scientific Research Applications
MOF-808(Zr) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which MOF-808(Zr) exerts its effects involves its porous structure and active sites. The zirconium clusters provide coordination sites for various molecules, facilitating adsorption and catalysis. The organic linkers can be functionalized to introduce specific chemical properties, enhancing the MOF’s reactivity and selectivity .
Comparison with Similar Compounds
NU-1000: Another zirconium-based MOF with a similar structure but different linker composition.
MOF-525: Known for its fluorescence properties and potential in biosensing.
Uniqueness: MOF-808(Zr) stands out due to its high stability, large specific surface area, and versatility in functionalization. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C24H16O32Zr6 |
---|---|
Molecular Weight |
1363.7 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylate;oxygen(2-);zirconium(4+);hexaformate;tetrahydroxide |
InChI |
InChI=1S/2C9H6O6.6CH2O2.4H2O.4O.6Zr/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;6*2-1-3;;;;;;;;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);6*1H,(H,2,3);4*1H2;;;;;;;;;;/q;;;;;;;;;;;;4*-2;6*+4/p-16 |
InChI Key |
PSMVYQIDPMJNQP-UHFFFAOYSA-A |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
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